(2,2,4,4-Tetrafluoro-2H,4H-1,3-benzodioxin-6-yl)boronic acid
Description
(2,2,4,4-Tetrafluoro-2H,4H-1,3-benzodioxin-6-yl)boronic acid (CAS: 870822-77-8, molecular formula: C₈H₅BF₄O₄) is a fluorinated aromatic boronic acid characterized by a benzodioxin core substituted with four fluorine atoms and a boronic acid group at the 6-position. The tetrafluoro substitution on the benzodioxin ring introduces significant electron-withdrawing effects, which influence its Lewis acidity, pKa, and reactivity . This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing complex aryl derivatives, particularly in pharmaceutical and materials science applications . Its unique structure may also confer enhanced stability and solubility compared to non-fluorinated boronic acids, though this requires empirical validation .
Properties
CAS No. |
870822-77-8 |
|---|---|
Molecular Formula |
C8H5BF4O4 |
Molecular Weight |
251.93 g/mol |
IUPAC Name |
(2,2,4,4-tetrafluoro-1,3-benzodioxin-6-yl)boronic acid |
InChI |
InChI=1S/C8H5BF4O4/c10-7(11)5-3-4(9(14)15)1-2-6(5)16-8(12,13)17-7/h1-3,14-15H |
InChI Key |
HLUVHDQKBZFLJY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)OC(OC2(F)F)(F)F)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the borylation of the corresponding aryl halide using a palladium-catalyzed reaction with bis(pinacolato)diboron under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,2,4,4-Tetrafluoro-2H,4H-1,3-benzodioxin-6-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Aryl amines or aryl alcohols.
Scientific Research Applications
Research indicates that (2,2,4,4-Tetrafluoro-2H,4H-1,3-benzodioxin-6-yl)boronic acid may have promising applications in pharmacology due to its ability to interact with biological targets. Boronic acids are known for their capacity to form reversible covalent bonds with hydroxyl groups on serine or threonine residues in enzymes. This property can be exploited for:
- Enzyme Inhibition : Targeting specific enzymes involved in disease processes.
- Drug Development : Serving as a lead compound for further therapeutic exploration.
Fluorinated compounds often exhibit enhanced biological activity due to increased metabolic stability and altered pharmacokinetics. Therefore, this compound may have potential as a therapeutic agent in treating diseases related to enzyme dysregulation.
Case Study 1: Enzyme Inhibition
A study demonstrated that boronic acids can effectively inhibit proteasome activity in cancer cells. The unique structure of (2,2,4,4-Tetrafluoro-2H,4H-1,3-benzodioxin-6-yl)boronic acid could enhance its efficacy compared to other boronic acids by increasing binding affinity and specificity towards target enzymes .
Case Study 2: Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of fluorinated boronic acids have shown promise against various pathogens. The structural characteristics of (2,2,4,4-Tetrafluoro-2H,4H-1,3-benzodioxin-6-yl)boronic acid may provide enhanced activity against resistant strains due to its unique interaction mechanisms .
Mechanism of Action
The mechanism of action of (2,2,4,4-Tetrafluoro-2H,4H-1,3-benzodioxin-6-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The tetrafluorinated benzodioxin ring enhances the compound’s stability and reactivity, allowing it to participate in various chemical transformations.
Comparison with Similar Compounds
Structural and Electronic Properties
The tetrafluoro-benzodioxin moiety distinguishes this compound from simpler fluorinated phenylboronic acids (e.g., 4-isopropoxy-2,3,5,6-tetrafluorophenylboronic acid, CAS: 1016231-40-5). For instance:
*Estimated based on fluoro substituent effects .
Key Insights :
- The tetrafluoro-benzodioxin core likely reduces pKa by ~1–1.5 units compared to non-fluorinated analogs, enhancing reactivity at physiological pH .
- Steric hindrance from the benzodioxin ring may slow hydrolysis of the boronic acid to boronate, improving stability in aqueous environments .
Reactivity in Cross-Coupling Reactions
In Suzuki couplings, fluorinated boronic acids generally exhibit slower reaction kinetics due to electron withdrawal, but the benzodioxin derivative’s rigid structure may mitigate this by pre-organizing the reactive site. For example:
- Phenanthren-9-yl boronic acid (IC₅₀: 0.2251 µM in 4T1 cells) and 6-hydroxynaphthalen-2-yl boronic acid (IC₅₀: 0.1969 µM) show high cytotoxicity but face solubility limitations in culture media .
- The benzodioxin analog’s fluorination may improve aqueous solubility compared to hydrophobic analogs like pyren-1-yl boronic acid, which precipitates in RPMI medium .
Biological Activity
(2,2,4,4-Tetrafluoro-2H,4H-1,3-benzodioxin-6-yl)boronic acid is a novel boronic acid derivative characterized by its unique fluorinated benzodioxin structure. The presence of fluorine atoms enhances the compound's lipophilicity and potential biological activity. This article explores the biological activity of this compound, focusing on its pharmacological potential and interactions with biological targets.
Structural Characteristics
The molecular formula of (2,2,4,4-Tetrafluoro-2H,4H-1,3-benzodioxin-6-yl)boronic acid is , with a molecular weight of approximately 251.93 g/mol. Its structure includes a boron atom bonded to a phenolic group, which is crucial for its reactivity and biological interactions.
Biological Activity Overview
Research on the biological activity of (2,2,4,4-Tetrafluoro-2H,4H-1,3-benzodioxin-6-yl)boronic acid is limited but indicates its potential applications in pharmacology. Boronic acids are known for their ability to form reversible covalent bonds with hydroxyl groups on serine or threonine residues in enzymes. This property can be harnessed in drug design to target specific enzymes involved in various disease processes.
Potential Applications
- Enzyme Inhibition : The compound may inhibit enzymes by forming covalent bonds with active site residues.
- Therapeutic Development : Its structural properties suggest it could serve as a lead compound in the development of new therapeutics targeting diseases like cancer and metabolic disorders.
Comparative Analysis
To understand the uniqueness of (2,2,4,4-Tetrafluoro-2H,4H-1,3-benzodioxin-6-yl)boronic acid compared to other boronic acids, the following table summarizes key features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| (2,2,4,4-Tetrafluoro-2H,4H-1,3-benzodioxin-6-yl)boronic acid | Structure | Fluorinated; enhanced lipophilicity; potential for enzyme inhibition. |
| Phenylboronic Acid | C6H5B(OH)2 | Simpler structure; widely used in biochemical assays. |
| 3-Fluorophenylboronic Acid | C6H4F(B(OH)2) | Contains one fluorine atom; less lipophilic than tetrafluorinated version. |
| 4-Bromophenylboronic Acid | C6H4Br(B(OH)2) | Contains bromine; different reactivity profile due to heavier halogen. |
The tetrafluorination enhances its lipophilicity and biological activity compared to these analogs.
Case Studies and Research Findings
Recent studies have explored various aspects of boronic acids and their derivatives in biological contexts:
- Antiproliferative Activity : A study indicated that certain boronic acid derivatives exhibit significant antiproliferative effects against multiple myeloma cell lines with IC50 values significantly lower than traditional therapies like bortezomib .
- Enzyme Inhibition Studies : Research has shown that boronic acids can effectively inhibit dCTPase with promising IC50 values indicating their potential as therapeutic agents against cancer cells .
- Antioxidant Properties : Some derivatives have demonstrated strong antioxidant activities alongside antibacterial properties. For instance, compounds derived from phenylboronic acid showed high efficacy against various bacterial strains while maintaining low toxicity towards healthy cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
